molecular formula C20H22O7 B1204350 Chasmanthin CAS No. 20379-19-5

Chasmanthin

Cat. No. B1204350
CAS RN: 20379-19-5
M. Wt: 374.4 g/mol
InChI Key: TXOMRNMZLZXJQP-OQDMGONLSA-N
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Description

Chasmanthin is a chemical compound that is classified as a diterpenoid and a furanolactone . It was first isolated from the plant Tinospora cordifolia, from which it derives its name . It has since been found in other plants of the genus Tinospora, such as Tinospora glabra .


Synthesis Analysis

The epoxide ring in chasmanthin is shown to be in the β-configuration by an X-ray analysis of a p-bromophenacyl ester of a palmarin derivative . The structure was solved by the heavy-atom method and refined by least-squares calculations .


Molecular Structure Analysis

The molecular structure of Chasmanthin is established on the basis of spectral data analysis and glycosidic and phenolic chemical reactions . The crystals are orthorhombic, space group P 2 1 2 1 2 1, with four molecules of C 23 H 23 O 7 Br in a unit cell of dimensions a = 10·76, b = 8·95, and c = 21·79 Å .

Scientific Research Applications

  • Antihypertensive Activity : Chasmanthin has shown strong binding with angiotensin-converting enzyme (ACE), suggesting its potential use as a novel target inhibitor against ACE protein to combat hypertension. This was demonstrated through molecular docking and molecular dynamics simulations studies, which indicated chasmanthin's stability within the active sites of ACE protein (Mall et al., 2021).

  • Anti-Allergic, Anti-Inflammatory, and Anti-Hyperglycemic Activities : Chasmanthe aethiopica, a plant species related to chasmanthin, has been explored for its various biological activities. The leaf methanol extract of Chasmanthe aethiopica exhibited potent anti-allergic activity, significant anti-inflammatory activity, and notable anti-hyperglycemic activity in vivo using a streptozotocin-induced diabetic rat model (Ayoub et al., 2021).

  • Molecular Structure Analysis : The molecular structure of chasmanthin has been characterized, contributing to the understanding of its biological activities. An X-ray analysis of a derivative of palmarin, a compound related to chasmanthin, has provided insights into the epoxide ring configuration in chasmanthin (Ferguson & Islam, 1969).

properties

IUPAC Name

(1S,2S,3S,5R,8R,11R,12S,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h4,6,8,10-15,23H,3,5,7H2,1-2H3/t10-,11+,12+,13-,14-,15-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOMRNMZLZXJQP-OQDMGONLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@H](C[C@]3([C@@H]1[C@H]4[C@H]5[C@@H]([C@@]2(C(=O)O4)O)O5)C)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331717
Record name Chasmanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chasmanthin

CAS RN

20379-19-5
Record name Chasmanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
195
Citations
G Ferguson, KMS Islam - Journal of the Chemical Society B: Physical …, 1969 - pubs.rsc.org
The epoxide ring in palmarin, jateorin, and chasmanthin is shown to be in the β-configuration by an X-ray analysis of a p-bromophenacyl ester of a palmarin derivative. The crystals are …
Number of citations: 3 pubs.rsc.org
S Mall, R Srivastava, N Sharma, CN Patel… - Natural Product …, 2022 - Taylor & Francis
… chasmanthin with ACE receptor. In our study, low fluctuations were observed in palmarin and chasmanthin … after complexing with palmarin and chasmanthin indicated a compact and …
Number of citations: 5 www.tandfonline.com
DHR Barton, KH Overton, A Wylie - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… We shall write this form of designation when the use of a mixture of chasmanthin and … if their chasmanthin A, contrary to their opinion, is palmarin and their chasmanthin B our isoj …
Number of citations: 10 pubs.rsc.org
SK Balasubramanian, DHR Barton… - Journal of the Chemical …, 1962 - pubs.rsc.org
… COLOMBO root contains three bitter principles, columbin (I), chasmanthin, and jateorin.2 The … These compounds are formed from chasmanthin and j ateorin by alkali-induced epimeris…
Number of citations: 8 pubs.rsc.org
M Yonemitsu, N Fukuda, T Kimura… - Liebigs Annalen der …, 1986 - Wiley Online Library
In addition to five already known diterpenoids, columbin (2), isocolumbin (3), chasmanthin (4), plamarin (5), and isojateorin (6), a new furanoid diterpene glucoside named plamatoside …
M Moharana, PC Maharana… - Journal of …, 2023 - Taylor & Francis
… The compound chasmanthin docked with the HAV receptor with a binding energy of − 8.30 … As seen in the figure, the compound chasmanthin established hydrogen bonding interactions …
Number of citations: 2 www.tandfonline.com
S Sajitha Lulu, A Thabitha, S Vino… - Natural product …, 2016 - Taylor & Francis
Nonstructural proteins of hepatitis C virus had drawn much attention for the scientific fraternity in drug discovery due to its important role in the disease. 3D structure of the protein was …
Number of citations: 38 www.tandfonline.com
KH Overton, NG Weir, A Wylie - Journal of the Chemical Society C …, 1966 - pubs.rsc.org
… [2,3-oxido- (XIII) ester] formed from the chasmanthin (111) present in even the best columbin … unlike columbin is readily separable from chasmanthin by careful chromatography, afforded …
Number of citations: 26 pubs.rsc.org
M Yonemitsu, N Fukuda, T Kimura… - Liebigs Annalen der …, 1987 - Wiley Online Library
… On methanolysis under mild conditions 1 afforded an aglycone [same Rf value with chasmanthin (9) on HPTLC] and glucose (identified by HPTLC with a standard). In the I3C NMR …
DHR Barton, D Elad - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
Columbin, the most important bitter principle of Colombo root, has been shown to have a &-unsaturated a-hydroxy-blactone system (A). The By-ysaturation has been characterised as …
Number of citations: 53 pubs.rsc.org

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